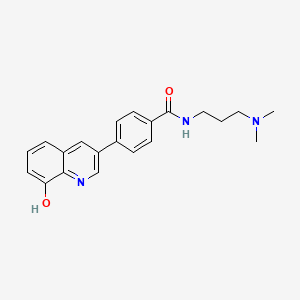

Hydroxyqunoline analog 3

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry Research

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in modern drug discovery and chemical biology. nih.govresearchgate.netfrontiersin.org It is often referred to as a "privileged scaffold" because its framework can be readily modified to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.net The inherent structural features of quinoline, including its aromatic nature and the presence of a nitrogen heteroatom, allow for various chemical interactions such as hydrogen bonding, pi-pi stacking, and metal chelation, making it a versatile building block for the design of new bioactive molecules. frontiersin.orgnih.gov

The significance of the quinoline nucleus is underscored by its presence in numerous approved drugs and its continuous exploration for new therapeutic applications. nih.govorientjchem.org Researchers have successfully developed quinoline-based compounds with a broad spectrum of biological effects, including anticancer, antibacterial, antiviral, antimalarial, anti-inflammatory, and neuroprotective properties. nih.govnih.govorientjchem.orgrroij.com For instance, the quinoline core is central to the antimalarial drug chloroquine (B1663885) and its derivatives. mdpi.com In cancer research, quinoline derivatives have been shown to inhibit cell proliferation, arrest the cell cycle, induce apoptosis (programmed cell death), and disrupt angiogenesis. nih.govorientjchem.org The adaptability of the quinoline scaffold allows for extensive functionalization at various positions, enabling medicinal chemists to fine-tune the pharmacological, pharmacokinetic, and pharmacodynamic properties of the resulting molecules to enhance efficacy and selectivity. frontiersin.orgorientjchem.org This has led to the development of quinoline hybrids, where the quinoline moiety is combined with other pharmacophores to create agents with potentially dual modes of action or improved therapeutic profiles. nih.govbohrium.com

Historical Context and Evolution of Hydroxyquinoline Derivatives as Research Probes

The history of hydroxyquinoline derivatives in research began with the discovery of 8-hydroxyquinoline (B1678124) (also known as oxine) in the 1880s. wikipedia.orggrafiati.com Initially, its primary application was in analytical chemistry. rroij.comscispace.com The discovery in the 1920s that 8-hydroxyquinoline forms insoluble chelate complexes with a wide variety of metal ions established it as an excellent and widely used reagent for gravimetric analysis and separation techniques. rroij.comwikipedia.org The ability of the hydroxyl group and the pyridine nitrogen to act as a bidentate chelator is a defining characteristic of this class of compounds. acs.orgmdpi.com

Over time, the utility of hydroxyquinoline derivatives evolved far beyond analytical applications. Researchers began to exploit their metal-chelating and photophysical properties to create sophisticated research probes. rroij.comscispace.com It was observed that 8-hydroxyquinoline itself is weakly fluorescent, a phenomenon attributed to an excited-state proton transfer from the hydroxyl group to the pyridine nitrogen. scispace.com However, upon chelation with metal ions, this process is suppressed and the molecule's rigidity increases, leading to a significant enhancement in fluorescence emission. rroij.comscispace.com This property became the foundation for developing fluorescent chemosensors for detecting biologically and environmentally important metal ions like Zn²⁺ and Al³⁺. nih.govrroij.comscispace.com The development of these probes allows for real-time visualization and quantification of metal ions in biological systems. nih.gov Furthermore, the core scaffold has been adapted into photoremovable protecting groups (PPGs), which use light to control the release of bioactive molecules, providing high spatiotemporal control in biological experiments. acs.org This evolution from a simple analytical reagent to a versatile platform for creating advanced chemical probes highlights the enduring utility of the hydroxyquinoline scaffold in scientific investigation. rroij.comoup.com

Rationale for Focused Investigation of Hydroxyquinoline Analog 3 within the Broader Class of Hydroxyquinolines

In the field of medicinal chemistry, the exploration of a privileged scaffold like 8-hydroxyquinoline often involves the synthesis and screening of large libraries of derivatives to identify compounds with optimal activity and properties for a specific biological target. nih.gov A focused investigation on a single, numbered analog, such as "Hydroxyquinoline analog 3," typically arises when initial screening data distinguishes it from the broader class of compounds. This distinction can be based on superior potency, enhanced selectivity, a novel mechanism of action, or favorable physicochemical properties.

Similarly, in research aimed at developing cytoprotective agents for potential application in central nervous system disorders, a 48-membered library of 8-hydroxyquinoline derivatives was synthesized. nih.gov Within this large set, a specific Betti-product, also identified as compound 3 in that study, demonstrated a potent cytoprotective effect with an IC₅₀ value of 0.40 µM. nih.gov The identification of such highly active compounds from a larger pool provides a clear rationale for a more in-depth, focused investigation. Subsequent research would then concentrate on this specific analog to understand its mechanism of action, perform further structural optimization, and evaluate its potential in more complex biological models. nih.gov Therefore, the focused study of a specific analog is a critical step in the drug discovery pipeline, bridging the gap between broad screening and the development of a lead compound.

Structure

3D Structure

Properties

Molecular Formula |

C21H23N3O2 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-3-yl)benzamide |

InChI |

InChI=1S/C21H23N3O2/c1-24(2)12-4-11-22-21(26)16-9-7-15(8-10-16)18-13-17-5-3-6-19(25)20(17)23-14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,22,26) |

InChI Key |

USYGLVCNYUDJNL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Hydroxyquinoline Analog 3

Established Synthetic Routes for the Hydroxyquinoline Analog 3 Core Structure

The construction of the fundamental hydroxyquinoline core, the foundational structure for Hydroxyquinoline analog 3, can be achieved through several well-established synthetic strategies. These methods range from classical condensation reactions to the modification of pre-existing quinoline (B57606) systems.

Hydrolysis-Based Approaches from Halogenated Precursors

One direct method for the synthesis of a hydroxyquinoline core involves the hydrolysis of a corresponding halogenated quinoline. Taking 8-halogenated quinoline as a representative precursor, the halogen substituent can be displaced by a hydroxyl group through a nucleophilic substitution reaction. This approach is particularly valuable for preparing specific isomers, such as 8-hydroxyquinoline (B1678124), when the starting halogenated material is readily accessible. google.com However, the utility of this method is often constrained by the availability and cost of the specific halogenated quinoline precursors required for the synthesis. google.com

Cyclization Reactions (e.g., Skraup Reaction, Friedländer Synthesis)

Cyclization reactions represent the most classical and widely employed methods for constructing the quinoline ring system from acyclic precursors.

The Skraup reaction is a cornerstone of quinoline synthesis. In its archetypal form, it involves the reaction of an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aromatic amine. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org For the synthesis of a hydroxyquinoline core, a substituted aminophenol is used as the starting aromatic amine. For instance, o-aminophenol can be reacted with glycerol, sulfuric acid, and an oxidizing agent like o-nitrophenol to produce 8-hydroxyquinoline. google.com The reaction is known for being vigorous, though conditions can be moderated by the addition of ferrous sulfate. wikipedia.org

The Friedländer synthesis offers another versatile route. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgresearchgate.netorganicreactions.org The reaction can be catalyzed by either acids or bases and involves an initial condensation followed by a cyclodehydration step to form the quinoline ring. researchgate.netorganicreactions.org The flexibility of this method allows for the synthesis of a wide variety of substituted quinolines by choosing appropriate starting materials. nih.gov It is considered one of the most straightforward and efficient methods for generating polysubstituted quinolines. nih.gov

| Cyclization Reaction | Starting Materials | Key Reagents/Conditions | Product |

| Skraup Reaction | Aromatic amine (e.g., o-aminophenol), Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Hydroxyquinoline |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base catalyst, Heat | Substituted Hydroxyquinoline |

Decarboxylation Methods for Analog Preparation

Decarboxylation provides a strategic method for the preparation of hydroxyquinoline analogs that may be difficult to access through direct cyclization. This process involves the removal of a carboxyl group, typically from the C4 position of a quinoline-4-carboxylic acid derivative. researchgate.net The required quinoline-4-carboxylic acid precursors can often be synthesized conveniently via methods like the Pfitzinger reaction. researchgate.net The decarboxylation step is usually induced by heating the carboxylic acid, sometimes in a high-boiling point solvent, leading to the loss of carbon dioxide and the formation of the desired hydroxyquinoline with a hydrogen atom at the C4 position. researchgate.net This method is particularly useful for producing 3-hydroxyquinoline (B51751) derivatives. researchgate.net

Multi-Component Reaction Systems (e.g., Betti-3CR)

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. The Betti reaction , a three-component reaction (3CR), has emerged as a powerful tool for the one-step synthesis and functionalization of hydroxyquinolines. nih.govnih.govrsc.org This reaction typically involves an 8-hydroxyquinoline derivative, an aromatic aldehyde, and a primary aromatic amine. nih.gov The process leads to the efficient C-7 functionalization of the 8-hydroxyquinoline core, producing a library of Betti bases. nih.govnih.gov Formic acid can be used to mediate this industrial-compatible coupling, yielding a diverse range of analogs. nih.gov The Betti reaction is considered a modified type of Mannich reaction and is valued for its ability to quickly generate structurally complex molecules from simple starting materials. researchgate.net

Advanced Chemical Modifications and Functionalization of Hydroxyquinoline Analog 3

Once the core hydroxyquinoline structure is formed, its properties can be finely tuned through various chemical modifications. Functionalization of the quinoline ring is key to developing analogs with specific characteristics.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic systems, including the quinoline ring. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, allowing for the introduction of a wide array of functional groups. wikipedia.org

For hydroxyquinolines, the position of substitution is directed by the activating and deactivating effects of the existing substituents—the hydroxyl group and the nitrogen atom in the heterocyclic ring. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the reactivity and regioselectivity of these reactions on the 8-hydroxyquinoline scaffold. researchgate.netorientjchem.orgsemanticscholar.org Such studies help in understanding which of the available carbon positions (C-2 through C-7) are most susceptible to electrophilic attack. orientjchem.orgsemanticscholar.org

Practical applications of SEAr have been demonstrated on 3-hydroxyquinoline systems, where functionalization at the C4 position can be achieved through various electrophilic substitution reactions. researchgate.net These reactions provide a direct and straightforward route to C4-functionalized 3-hydroxyquinolines. researchgate.net

| SEAr Reaction Type | Electrophile/Reagents | Functional Group Introduced | Reference |

| Bromination | Bromine | -Br | researchgate.net |

| Formylation | Vilsmeier-Haack reagent (e.g., POCl₃/DMF) | -CHO | researchgate.net |

| Mannich Reaction | Formaldehyde, Secondary amine | -CH₂NR₂ | researchgate.net |

| Azo Coupling | Diazonium salt (ArN₂⁺) | -N=N-Ar | researchgate.net |

| Acylation | Acyl chloride/Lewis acid | -C(O)R | researchgate.net |

Derivatization at Specific Ring Positions (e.g., C-2, C-3, C-5, C-7, C-8)

The hydroxyquinoline scaffold is a versatile platform that allows for chemical modification at several positions on its bicyclic ring system. The presence of the hydroxyl group at the C-8 position significantly influences the reactivity of the molecule, particularly directing electrophilic substitutions to the C-5 and C-7 positions. nih.gov Derivatization strategies are employed to modulate the compound's physicochemical properties, biological activity, and metal-chelating capabilities.

Derivatization at C-2: The C-2 position of the pyridine (B92270) ring can be functionalized through various synthetic routes. For instance, 2-alkyl-8-hydroxyquinolines can be prepared from an 8-hydroxyquinoline N-oxide precursor, which reacts with copper-catalyzed Grignard reagents. nih.govmdpi.com Another common modification involves the oxidation of a 2-methyl group (quinaldine) to a 2-carbaldehyde group using reagents like selenium dioxide. researchgate.netnih.gov This aldehyde functionality serves as a valuable handle for further synthetic transformations.

Derivatization at C-5 and C-7: The C-5 and C-7 positions on the carbocyclic ring are activated towards electrophilic aromatic substitution due to the ortho- and para-directing effects of the C-8 hydroxyl group. nih.gov

Halogenation: Chlorination is readily achieved using N-chlorosuccinimide (NCS) under acidic conditions to yield 5,7-dichloro-8-hydroxyquinoline derivatives. nih.govmdpi.com

Mannich and Betti Reactions: Three-component condensation reactions, such as the Mannich and Betti reactions, occur predominantly at the C-7 position. nih.gov These reactions introduce aminomethyl functionalities by reacting the hydroxyquinoline with an aldehyde and a primary or secondary amine. nih.govmdpi.com

Suzuki Coupling: Aryl or heteroaryl substituents can be introduced at the C-5 and/or C-7 positions via Suzuki cross-coupling reactions. This typically requires a pre-functionalized halo-hydroxyquinoline (e.g., 5-bromo-8-hydroxyquinoline) and a boronic acid partner. scispace.com

Derivatization at C-8: The hydroxyl group at the C-8 position is a key functional group, primarily involved in the molecule's signature metal-chelating activity. nih.gov However, it can also be derivatized. A common modification is its conversion into an ether, forming 8-alkoxyquinoline derivatives through reactions with alkyl halides under basic conditions. nih.gov

Table 1: Derivatization Strategies for the Hydroxyquinoline Core

| Ring Position | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| C-2 | Alkylation | Grignard Reagents (RMgX) on N-oxide precursor | Alkyl (R) |

| C-2 | Oxidation | Selenium Dioxide (SeO₂) on 2-methyl group | Carbaldehyde (-CHO) |

| C-5, C-7 | Chlorination | N-Chlorosuccinimide (NCS) | Chloro (-Cl) |

| C-7 | Mannich/Betti Reaction | Aldehyde (R'CHO), Amine (R''₂NH) | Aminomethyl (-CH(R')NR''₂) |

| C-5, C-7 | Suzuki Coupling | Aryl Boronic Acid (ArB(OH)₂), Pd catalyst | Aryl (-Ar) |

| C-8 | Alkylation (Etherification) | Alkyl Halide (RX), Base (e.g., K₂CO₃) | Alkoxy (-OR) |

Synthesis of Metal Complexes Involving Hydroxyquinoline Analog 3 as a Ligand

Hydroxyquinoline and its analogs are renowned for their ability to act as potent metal ion chelators. scirp.org The geometry of the molecule, with a hydroxyl group at the C-8 position in close proximity to the pyridine ring nitrogen, allows it to function as a monoprotic, bidentate ligand. nih.govscirp.org Upon deprotonation of the hydroxyl group, the ligand coordinates to a metal ion through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. scispace.comrroij.com

The synthesis of these metal complexes is often straightforward, typically involving the reaction of the hydroxyquinoline ligand with a suitable metal salt in a 1:2 molar ratio (metal:ligand). scirp.orgscirp.org The resulting complexes can exhibit different coordination geometries depending on the metal ion. For example, Cu(II) can form a complex with a square-planar geometry, while other divalent metals might form octahedral complexes by coordinating with two additional water molecules. scirp.orgscirp.org Trivalent metal ions like aluminum (Al³⁺) form neutral, stable 1:3 complexes, such as tris(8-hydroxyquinoline)aluminum (Alq3), which is widely used in organic light-emitting diodes (OLEDs). scirp.orgnih.gov

The formation of these complexes is driven by the displacement of the hydrogen from the hydroxyl group, with the metal linking to both the oxygen and nitrogen donor atoms. rroij.com This chelation significantly alters the electronic and photophysical properties of the hydroxyquinoline molecule. scirp.org

Table 2: Representative Metal Complexes of Hydroxyquinoline

| Metal Ion | Stoichiometry (M:L) | Proposed Geometry | Reference Compound Example |

|---|---|---|---|

| Cu(II) | 1:2 | Square Planar | Bis(8-hydroxyquinolinato)copper(II) |

| Ni(II) | 1:2 | Octahedral (with 2 H₂O) | Bis(8-hydroxyquinolinato)diaquanickel(II) |

| Co(II) | 1:2 | Octahedral (with 2 H₂O) | Bis(8-hydroxyquinolinato)diaquacobalt(II) |

| Al(III) | 1:3 | Octahedral | Tris(8-hydroxyquinoline)aluminum (Alq3) |

| Ag(I) | 1:1 | - | (8-hydroxyquinolinato)silver(I) |

Conjugation Strategies for Mechanistic Probes (e.g., Fluorescent Tags, PROTACs)

To investigate biological mechanisms, hydroxyquinoline analogs can be conjugated to other molecular entities to create specialized probes.

Fluorescent Tags: While 8-hydroxyquinoline itself is weakly fluorescent, its metal complexes can exhibit intense fluorescence. scispace.comrroij.com This property allows it to be used as a fluorescent chemosensor for detecting metal ions. scirp.org For creating probes where the hydroxyquinoline moiety is attached to a separate fluorescent reporter, standard bioconjugation strategies can be employed. These methods typically require the hydroxyquinoline analog to be functionalized with a reactive group, such as a primary amine or a thiol. This functionalized analog can then be covalently linked to a fluorescent dye that carries a complementary reactive group, for example, an N-hydroxysuccinimide (NHS) ester or a maleimide. nih.govnih.gov

PROTACs (PROteolysis TArgeting Chimeras): PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). tocris.com A PROTAC consists of three parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two. scienceopen.com A hydroxyquinoline analog with affinity for a particular protein target can be incorporated as the POI-binding ligand, or "warhead," in a PROTAC. The synthesis is a modular process where the hydroxyquinoline derivative is chemically linked to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) to recruit the Cereblon E3 ligase) through a linker of variable length and composition. tocris.comscienceopen.com The design and synthesis of these chimeras are critical for achieving an optimal ternary complex formation between the POI, the PROTAC, and the E3 ligase, which leads to ubiquitination and subsequent degradation of the target protein. tocris.com

Analytical Approaches for Structural Elucidation and Purity Assessment of Synthesized Analogs

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation and purity verification of newly synthesized hydroxyquinoline analogs and their derivatives.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the covalent structure of the synthesized compounds. nih.govnih.gov The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the arrangement of atoms in the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized analog and to confirm its elemental composition, often through high-resolution mass spectrometry (HR-MS). nih.gov

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is particularly useful for identifying functional groups and for confirming the coordination of the ligand in metal complexes. scirp.orgscirp.org The chelation of the metal ion causes characteristic shifts in the vibrational frequencies of the C=N and C-O bonds. ajchem-a.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is used to characterize the optical properties of the analogs and their metal complexes. scirp.orgscirp.org

Purity Assessment:

Chromatography: Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions, while column chromatography is a standard method for the purification of the synthesized products. nih.gov

X-Ray Diffraction (XRD): For crystalline solid materials, XRD analysis can confirm the crystal structure and assess the phase purity of the sample. researchgate.net

Table 3: Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Covalent bond structure, connectivity of atoms |

| Mass Spectrometry (MS, HR-MS) | Structural Elucidation | Molecular weight, elemental formula |

| Infrared (IR) Spectroscopy | Structural Elucidation | Presence of functional groups, confirmation of metal coordination |

| UV-Visible Spectroscopy | Structural Elucidation | Electronic transitions, optical properties |

| Chromatography (TLC, Column) | Purification & Purity Check | Separation of components, assessment of sample purity |

| X-Ray Diffraction (XRD) | Purity Assessment | Crystalline structure, phase purity |

| ICP-MS | Purity Assessment | Trace metal analysis, high-accuracy chemical purity |

Molecular and Cellular Mechanisms of Action of Hydroxyquinoline Analog 3

Identification and Validation of Specific Biological Targets

The therapeutic potential of Hydroxyquinoline analog 3 stems from its ability to interact with a range of biological targets, leading to the modulation of various cellular pathways. Detailed studies have identified and validated several specific targets, as outlined below.

Hydroxyquinoline analog 3 has been shown to exhibit a broad spectrum of enzyme inhibition and activation profiles, contributing to its potential therapeutic effects.

Metalloenzymes: The core structure of hydroxyquinoline is a well-known metal chelator, which is central to its mechanism of action against various metalloenzymes. This chelation can disrupt the enzyme's function by sequestering the metal ions essential for their catalytic activity.

Cholinesterases (AChE and BuChE): Certain derivatives of hydroxyquinoline have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a series of 7-substituted-5-(prop-2-yn-1-yloxy)-8-hydroxyquinoline derivatives have demonstrated significant inhibitory activity against these enzymes. This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer's, where maintaining acetylcholine (B1216132) levels is a key therapeutic strategy.

Monoamine Oxidase B (MAO-B): Research has highlighted the potential of hydroxyquinoline analogs to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. Some 8-hydroxyquinoline (B1678124) derivatives have been found to be potent and selective inhibitors of human MAO-B. This inhibitory action can lead to an increase in the levels of dopamine (B1211576) in the brain, which is beneficial for conditions such as Parkinson's disease.

Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is often overexpressed in cancer cells. Specific hydroxyquinoline-based inhibitors have been developed to target Mcl-1. These compounds bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and thereby promoting cancer cell death.

HIV-1 Integrase: Hydroxyquinoline derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the replication cycle of the human immunodeficiency virus. These compounds can chelate the divalent metal ions in the active site of the enzyme, which are essential for its catalytic activity, thus preventing the integration of the viral DNA into the host genome.

GRP78: Glucose-regulated protein 78 (GRP78) is a molecular chaperone that plays a role in protein folding and is often overexpressed in cancer cells. Some small molecule inhibitors based on the 8-hydroxyquinoline scaffold have been shown to target GRP78, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Beyond direct enzyme inhibition, Hydroxyquinoline analog 3 can also exert its effects by modulating protein-protein interactions.

HIV-1 Integrase-LEDGF/p75: A significant mechanism of action for some hydroxyquinoline-based HIV-1 integrase inhibitors is the disruption of the interaction between the integrase enzyme and the lens epithelium-derived growth factor (LEDGF/p75). LEDGF/p75 is a host protein that tethers the viral pre-integration complex to the host chromatin. By interfering with this interaction, these inhibitors prevent the integration of the viral genome into the host DNA.

Hydroxyquinoline analog 3 has also been shown to interact with nucleic acids, which can contribute to its biological effects.

DNA Binding and Intercalation: Certain hydroxyquinoline derivatives have demonstrated the ability to bind to and intercalate with DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a desirable attribute for anticancer agents.

Characterization of Ligand-Receptor Binding and Molecular Interactions

The biological activity of Hydroxyquinoline analog 3 is underpinned by its specific molecular interactions with its biological targets. Understanding these interactions at an atomic level is crucial for rational drug design and optimization.

Hydrogen bonds play a critical role in the specific and high-affinity binding of Hydroxyquinoline analog 3 to its target proteins.

HIV-1 Integrase: In the case of HIV-1 integrase, the hydroxyquinoline core can form hydrogen bonds with key amino acid residues in the active site of the enzyme. These interactions help to anchor the inhibitor in the correct orientation for effective inhibition.

Mcl-1: For Mcl-1 inhibitors, hydrogen bonds are formed between the hydroxyquinoline scaffold and residues within the BH3-binding groove, mimicking the interactions of natural pro-apoptotic proteins.

In addition to hydrogen bonding, hydrophobic and π-π stacking interactions are also crucial for the binding of Hydroxyquinoline analog 3 to its targets.

Mcl-1: Hydrophobic interactions between the non-polar regions of the hydroxyquinoline analog and hydrophobic pockets within the Mcl-1 binding groove are essential for potent inhibition.

DNA Intercalation: The planar aromatic structure of hydroxyquinoline allows it to intercalate between the base pairs of DNA, where π-π stacking interactions with the DNA bases stabilize the complex.

Data Tables

Table 1: Enzyme Inhibition Profile of Hydroxyquinoline Analogs

| Enzyme Target | Type of Inhibition | Key Findings |

| Cholinesterases (AChE, BuChE) | Competitive Inhibition | 7-substituted-5-(prop-2-yn-1-yloxy)-8-hydroxyquinoline derivatives show potent inhibition. |

| Monoamine Oxidase B (MAO-B) | Selective Inhibition | 8-hydroxyquinoline derivatives act as potent and selective inhibitors of human MAO-B. |

| Mcl-1 | Competitive Inhibition | Hydroxyquinoline-based inhibitors bind to the BH3-binding groove of Mcl-1. |

| HIV-1 Integrase | Non-competitive Inhibition | Chelation of metal ions in the active site and disruption of protein-protein interactions. |

| GRP78 | Allosteric Inhibition | 8-hydroxyquinoline scaffold-based inhibitors induce anti-proliferative effects. |

Table 2: Molecular Interactions of Hydroxyquinoline Analog 3 at Binding Sites

| Target | Type of Interaction | Interacting Residues/Components |

| HIV-1 Integrase | Hydrogen Bonding, π-π Stacking | Active site amino acid residues, aromatic residues. |

| Mcl-1 | Hydrogen Bonding, Hydrophobic Interactions | Residues in the BH3-binding groove, hydrophobic pockets. |

| DNA | Intercalation, π-π Stacking | DNA base pairs. |

Mechanisms of Metal Ion Chelation and Its Biological Ramifications

The 8-hydroxyquinoline (8HQ) core structure is characterized by a hydroxyl group at the C-8 position and a nitrogen atom within the quinoline (B57606) ring. nih.gov This specific arrangement allows 8HQ and its derivatives to function as effective monoprotic bidentate chelating agents. nih.gov The nitrogen atom and the adjacent hydroxyl group's oxygen atom act as electron donor sites, enabling the molecule to bind with a variety of divalent and trivalent metal ions, including iron (Fe), copper (Cu), and zinc (Zn). dovepress.comnih.govscispace.com This chelation forms stable complexes, effectively sequestering these metal ions.

The biological consequences of this metal ion chelation are significant and multifaceted. Metal ions are crucial cofactors for numerous enzymes and proteins involved in cellular processes. By disrupting the normal homeostasis of these ions, 8HQ analogs can trigger several downstream effects:

Generation of Reactive Oxygen Species (ROS): The chelation of metal ions, particularly copper and iron, can lead to redox cycling. This process can catalyze the formation of ROS, inducing oxidative stress within the cell. Elevated oxidative stress can damage cellular components like DNA, lipids, and proteins, ultimately contributing to apoptotic cell death.

Enzyme Inhibition: Many enzymes, including those involved in DNA replication and repair, require metal ions for their catalytic activity. By sequestering these essential cofactors, hydroxyquinoline analogs can inhibit enzyme function, leading to the disruption of critical cellular pathways.

Disruption of Metal-Dependent Signaling: Metal ions like zinc are integral to the structure and function of transcription factors and other signaling proteins. Chelation can interfere with these interactions, altering gene expression and signal transduction pathways vital for cell survival and proliferation. dovepress.com

The anticancer effects of some 8HQ derivatives are specifically linked to their ability to chelate copper and zinc ions. dovepress.com This disruption of metal balance is a key mechanism underlying their therapeutic potential.

Elucidation of Intracellular Pathway Modulation

Hydroxyquinoline Analog 3 modulates several critical intracellular pathways, leading to potent cellular responses, most notably the induction of programmed cell death in cancer cells.

Induction of Apoptosis Pathways (e.g., ER Stress-Mediated Apoptosis, Mitochondrial Apoptosis)

A primary mechanism of action for Hydroxyquinoline Analog 3 is the induction of apoptosis through the Endoplasmic Reticulum (ER) stress pathway. The ER is a central organelle for protein synthesis and folding. nih.gov When protein folding capacity is overwhelmed, unfolded or misfolded proteins accumulate, causing ER stress and activating the Unfolded Protein Response (UPR). nih.govmdpi.com While the initial phase of the UPR is a pro-survival response, prolonged or severe ER stress shifts the balance towards a pro-apoptotic outcome. nih.govembopress.org

Hydroxyquinoline Analog 3 triggers this shift by directly targeting key regulators of ER homeostasis. nih.gov This sustained ER stress activates downstream apoptotic signaling cascades. One of the key effectors in ER stress-mediated apoptosis is the transcription factor CHOP (C/EBP homologous protein). mdpi.commdpi.com The induction of CHOP can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic BH3-only proteins, such as Bim. nih.gov

This process directly links ER stress to the mitochondrial pathway of apoptosis. The activation of pro-apoptotic Bcl-2 family members like Bax and Bak at the mitochondrial membrane leads to mitochondrial outer membrane permeabilization (MOMP). nih.gov This results in the loss of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.com Cytoplasmic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the subsequent activation of executioner caspases like caspase-3 and ultimately, cell death. mdpi.com

Modulation of Unfolded Protein Response (UPR) Components

Hydroxyquinoline Analog 3 directly modulates the UPR by targeting the master regulator, Glucose-regulated protein 78 kDa (GRP78), also known as BiP/HSPA5. nih.gov GRP78 is a molecular chaperone that, under normal conditions, binds to and keeps the three main ER stress sensors—PERK, IRE1, and ATF6—in an inactive state. nih.govmdpi.com

By binding to and inactivating GRP78, the analog causes the dissociation of GRP78 from these sensors, leading to their activation and the initiation of the UPR signaling cascade: nih.gov

PERK Pathway: The release of PERK (protein kinase RNA-like endoplasmic reticulum kinase) leads to its dimerization and autophosphorylation. mdpi.com Activated PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates general protein translation to reduce the protein load on the ER. embopress.orgmdpi.com However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which in turn upregulates the pro-apoptotic factor CHOP. mdpi.com

IRE1 Pathway: Activation of IRE1 (inositol-requiring enzyme-1) results in its endoribonuclease activity, which splices the mRNA of X-box binding protein 1 (XBP1). researchgate.net Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation. researchgate.net Under prolonged stress, IRE1 can also contribute to apoptosis by activating JNK signaling. nih.gov

ATF6 Pathway: Upon activation, ATF6 (activating transcription factor 6) translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones like GRP78 and GRP94. nih.govmdpi.com

Studies on representative hydroxyquinoline analogs have confirmed the activation of these UPR components, demonstrating a significant upregulation of GRP78, GRP94, and CHOP, consistent with strong ER stress induction. nih.govmdpi.com

| UPR Pathway | Key Component | Effect of Analog 3 | Downstream Consequence |

|---|---|---|---|

| PERK | GRP78 | Inactivation/Binding | Release and activation of PERK |

| PERK | p-eIF2α / ATF4 | Increased Expression | Upregulation of CHOP |

| IRE1 | IRE1 | Activation | Splicing of XBP1 mRNA |

| ATF6 | ATF6 | Activation | Increased expression of ER chaperones (e.g., GRP78, GRP94) |

Interference with Lysosomal Homeostasis and Autophagy

Compounds with a quinoline structure, such as hydroxychloroquine, are well-known lysosomotropic agents. nih.govmdpi.com They are weak bases that can freely cross cellular membranes and accumulate in the acidic compartments of the lysosome. This accumulation raises the lysosomal pH, neutralizing the acidic environment that is critical for the function of lysosomal hydrolases. nih.govmdpi.com

By interfering with lysosomal homeostasis, Hydroxyquinoline Analog 3 can inhibit the process of autophagy. nih.gov Autophagy is a cellular degradation and recycling process where cellular components are engulfed in autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation. mdpi.commdpi.com The inhibition of this final fusion step, or the inactivation of the degradative enzymes within the lysosome due to elevated pH, leads to a blockage of autophagic flux. nih.govmdpi.com This results in the accumulation of autophagosomes within the cell, a hallmark of autophagy inhibition. mdpi.com

In cancer cells, which often rely on autophagy to survive stress conditions (like those induced by chemotherapy), inhibiting this survival pathway can enhance cell death. nih.gov Therefore, the dual action of inducing apoptosis via ER stress and simultaneously blocking the pro-survival autophagy pathway makes Hydroxyquinoline Analog 3 a potent cytotoxic agent.

Inhibition of Toll-Like Receptor (TLR) Signaling

Toll-Like Receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggering inflammatory responses. nih.govfrontiersin.orgbohrium.com Dysregulation of TLR signaling is implicated in various inflammatory and autoimmune diseases. frontiersin.orgacademicjournals.org

Certain quinoline-based drugs, notably hydroxychloroquine, are known to inhibit TLR signaling, particularly the endosomal TLRs like TLR9. wikipedia.org The mechanism involves interfering with the acidification of endosomes, which is necessary for TLR activation, and may also involve direct binding to nucleic acids, preventing them from activating their respective TLRs. wikipedia.org By inhibiting TLR signaling, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and interleukins. nih.gov While direct evidence for Hydroxyquinoline Analog 3 is emerging, the shared quinoline scaffold suggests a potential mechanism for inhibiting TLR pathways, contributing to potential anti-inflammatory activities alongside its anticancer effects. bohrium.comwikipedia.org

Cellular Uptake Mechanisms and Subcellular Localization Studies

The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the cell membrane, facilitated diffusion, or active transport via membrane proteins. mdpi.com 8-hydroxyquinoline is a small, lipophilic molecule, properties that generally favor cellular uptake via passive diffusion. dovepress.comnih.gov However, specific substitutions on the 8HQ ring can alter its physicochemical properties, potentially influencing its uptake mechanism. Some quinolinic acid derivatives have been shown to be taken up by excitatory amino acid transporters (EAATs), indicating that transporter-mediated uptake is also a possibility for this class of compounds. nih.gov

Once inside the cell, the subcellular localization of a compound is critical to its mechanism of action. For Hydroxyquinoline Analog 3, which targets the ER chaperone GRP78, its primary site of action is the endoplasmic reticulum. nih.gov Subcellular localization studies using fluorescently-tagged versions of a representative analog have confirmed this. These studies show a distinct co-localization of the compound with GRP78 within the ER, providing direct evidence of its accumulation at its target site. nih.gov Furthermore, given their lysosomotropic properties, an accumulation of these analogs within lysosomes is also expected. mdpi.com

| Parameter | Description | Supporting Evidence |

|---|---|---|

| Cellular Uptake | Likely involves passive diffusion due to lipophilicity, with potential for transporter-mediated mechanisms. dovepress.comnih.gov | Physicochemical properties of the 8HQ scaffold. dovepress.com |

| Subcellular Localization | Primary accumulation in the Endoplasmic Reticulum (ER). nih.gov Secondary accumulation in lysosomes. mdpi.com | Co-localization studies with ER-marker GRP78. nih.gov Lysosomotropic nature of quinoline compounds. mdpi.com |

Structure Activity Relationship Sar Studies of Hydroxyquinoline Analog 3 and Its Derivatives

Influence of Substituent Position and Electronic Properties on Biological Activity

The position and electronic nature of substituents on the 8-hydroxyquinoline (B1678124) ring system are determinant factors for biological activity. The scaffold itself consists of a phenol (B47542) ring fused to a pyridine (B92270) ring, creating a unique electronic environment. nih.gov The pyridine ring acts as an electron-deficient entity, while the phenolic part is susceptible to electrophilic aromatic substitution, allowing for a wide range of structural modifications at positions C2, C4, C5, C6, and C7. scispace.com

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the physicochemical properties of the entire molecule. rroij.comnih.gov These changes impact acidity (pKa values), lipophilicity, and the ability to form hydrogen bonds, which collectively govern how the molecule interacts with its biological target. nih.gov For instance, studies on various derivatives have shown that lipophilicity and electronic properties are key molecular parameters in determining the structure–activity relationship.

Criticality of the Hydroxyl Group for Activity and Target Interaction

The hydroxyl group at the C-8 position is a cornerstone of the biological activity of Hydroxyquinoline analog 3 and its derivatives. SAR studies consistently demonstrate that the placement of the hydroxyl group at this specific position is critical. researchgate.net Among the seven possible monohydroxyquinoline isomers, only the 8-hydroxy variant is capable of forming stable five-membered chelate complexes with a wide range of divalent metal ions. researchgate.net

This chelating ability is fundamental to many of its biological effects. researchgate.net The close proximity of the hydroxyl group's oxygen and the pyridine ring's nitrogen at position 1 creates a bidentate ligand that can sequester biologically important metal ions like copper, zinc, and iron. rroij.comnih.gov This interaction is believed to be a primary mechanism of action, as it can restore metal homeostasis or inhibit metalloenzymes. researchgate.netacs.orgresearchgate.net The loss or relocation of this hydroxyl group, for example to the C-2, C-4, or C-6 position, results in a significant loss of this chelating power and a corresponding decrease or complete loss of biological activity in many research models.

Furthermore, the 8-hydroxyl group acts as a crucial hydrogen bond donor, facilitating interactions within the binding pockets of target proteins. mdpi.com Molecular modeling has indicated that this moiety can form key hydrogen bonds with amino acid residues such as Asp186 and Lys67 in the ATP-binding pocket of Pim-1 kinase, an interaction identified as crucial for inhibitory potency. mdpi.com

Impact of Halogenation and Electron-Withdrawing Groups on Potency and Selectivity in Research Models

The introduction of halogens (F, Cl, Br, I) and other electron-withdrawing groups (EWGs), such as nitro groups (-NO2), at various positions on the 8-hydroxyquinoline ring is a common strategy to modulate potency and selectivity. These modifications exert a profound influence on the molecule's electronic distribution and lipophilicity. nih.gov

Halogenation, particularly at the C-5 and C-7 positions, is a well-explored modification. The presence of these substituents generally increases the lipophilicity (hydrophobicity) of the compound, which can enhance its ability to cross biological membranes. nih.gov Electron-withdrawing substituents also lower the pKa values of both the quinolinium nitrogen and the 8-hydroxyl group, thereby altering the compound's acid-base properties and metal-binding affinity. nih.gov

For example, the introduction of a chloro-substituent at the C-5 position has been shown to decrease the pKa of the hydroxyl group. nih.gov In some studies, 5,7-dihalogenated derivatives have demonstrated significant biological activity. researchgate.net The antiviral activity of certain 8-HQ derivatives was found to be positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. Research has indicated that the presence of strong electron-withdrawing groups like Cl and NO2 is critical for high anticancer activity in certain models.

Table 1: Effect of Halogenation and EWGs on Hydroxyquinoline Analog Properties

| Substituent | Position(s) | Observed Effect on Properties | Impact on Activity (in specific models) |

|---|---|---|---|

| Chlorine | C-5 | Decreases pKa of hydroxyl and quinolinium nitrogen | Variable; can enhance MDR-selective toxicity |

| Chlorine | C-5, C-7 | Increases lipophilicity | Often enhances potency |

| Iodine | C-5, C-7 | Significantly increases lipophilicity | Associated with specific biological activities |

| Nitro (-NO2) | C-5 | Strong electron-withdrawing effect | Critical for high anticancer activity in some pyrano[3,2-h]quinolines |

Effects of Alkyl and Aromatic Substituents on Molecular Interactions

Substituting the 8-hydroxyquinoline scaffold with alkyl and aromatic groups primarily influences the molecule's steric profile and hydrophobicity, which in turn affects target binding and pharmacokinetic properties.

Alkyl groups, being hydrophobic, can enhance interactions with nonpolar regions of a biological target's binding site. They can also increase membrane permeability. nih.gov However, the size and position of the alkyl group are critical. For instance, in one study, 2-alkyl-substituted derivatives were synthesized to probe their activity, indicating that modification at this position is a viable strategy for altering biological effects. nih.gov The chain length of an alkyl substituent can also influence activity by affecting the molecule's flexibility.

Aromatic substituents can introduce additional binding interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site. However, introducing a bulky aromatic ring can also cause steric hindrance, potentially diminishing activity if it prevents the molecule from adopting the correct conformation for binding. nih.gov In a series of 8-hydroxyquinoline-derived Mannich bases, the introduction of an aromatic ring at the methylene (B1212753) bridging carbon was found to decrease both toxicity and selectivity, likely due to steric hindrance near the crucial chelating moiety. nih.gov

Table 2: Influence of Alkyl and Aromatic Substituents

| Substituent Type | Position of Attachment | Primary Influence on Molecular Properties | Consequence for Biological Interactions |

|---|---|---|---|

| Alkyl (e.g., -CH3, -C2H5) | C-2, C-7, etc. | Increases hydrophobicity and lipophilicity; can add steric bulk. | May enhance binding to hydrophobic pockets; can improve membrane permeability. |

| Aromatic (e.g., Phenyl) | C-2, C-7, etc. | Increases steric bulk; introduces potential for π-π stacking. | Can provide additional binding interactions but may also cause steric clash, reducing activity. |

Stereochemical Considerations and Their Role in Target Binding

While many SAR studies on simple 8-hydroxyquinoline derivatives focus on substitutions on the aromatic rings, stereochemistry becomes a critical factor when chiral centers are introduced into the molecule. The core 8-hydroxyquinoline scaffold is planar and achiral, but attaching substituents with stereocenters can lead to enantiomers or diastereomers with potentially distinct biological activities.

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, different stereoisomers of a drug molecule can exhibit different affinities and efficacies for their target. This principle applies to 8-hydroxyquinoline derivatives when they are modified with chiral moieties, such as amino acids.

For example, studies involving the coupling of 8-hydroxyquinoline with D-proline and L-proline have been conducted. researchgate.net While the primary goal of adding such zwitterionic groups is often to improve water solubility, the chirality of the amino acid can influence interactions with biological macromolecules. researchgate.net It has been observed that changing the configuration from L- to D-amino acid can have a notable impact on binding to proteins like human serum albumin (HSA) and to calf-thymus DNA (ct-DNA). researchgate.net The specific three-dimensional arrangement of atoms in one stereoisomer may allow for a more optimal fit and stronger non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with a chiral binding site compared to its mirror image.

Elucidation of Pharmacophore Features Essential for Mechanistic Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by and interact with a specific biological target. For the 8-hydroxyquinoline class of compounds, including Hydroxyquinoline analog 3, a consistent pharmacophore has emerged from numerous SAR studies. researchgate.netmdpi.com

The key pharmacophoric features are:

A Metal-Binding/Hydrogen-Bonding Region: This is the most critical feature and is defined by the 8-hydroxyl group and the adjacent pyridine nitrogen. This arrangement acts as a bidentate chelator for metal ions and also serves as a potent hydrogen bond donor (the -OH group) and acceptor (the N atom). acs.orgmdpi.com The interaction of this scaffold with key residues within a target's ATP-binding pocket is often responsible for its inhibitory potency. mdpi.com

Aromatic/Hydrophobic Scaffold: The flat, bicyclic quinoline (B57606) ring system provides a rigid scaffold that facilitates hydrophobic and aromatic (e.g., π-π stacking) interactions within the binding site of a target protein.

Substitution Points for Tuning: Positions C-2, C-5, and C-7 are recognized as key points for substitution. Functional groups at these positions act as vectors that can be modified to fine-tune properties like selectivity, potency, and pharmacokinetics by occupying additional space or forming new interactions within the target site.

This pharmacophore model, combining a metal-binding/H-bonding head with a tunable aromatic body, is fundamental to the design of new derivatives with improved biological profiles.

Correlating Specific Structural Modifications with Altered Molecular Interactions and Biological Outcomes

The core principle of SAR is to establish a clear link between a specific change in chemical structure and the resulting change in biological effect. For 8-hydroxyquinoline derivatives, these correlations are well-documented.

A prime example is the effect of electron-withdrawing substituents on the acidity of the 8-hydroxyl group. The introduction of a chlorine atom at the C-5 position makes the hydroxyl group more acidic (lowers its pKa). nih.gov This altered acidity directly influences the molecule's ability to bind metal ions at physiological pH, which in turn can modulate its anticancer or antimicrobial activity. This demonstrates a direct correlation: structural modification (C-5 chlorination) leads to an altered molecular property (pKa), which results in a different biological outcome (changed potency). nih.gov

Similarly, modifying the Mannich base substituent at the C-7 position provides another clear example. Replacing a simple piperidine (B6355638) ring with a bulkier aromatic group at the methylene bridge leads to a significant drop in activity. nih.gov The structural modification (adding a bulky aromatic group) leads to an altered molecular interaction (steric hindrance near the chelating site), resulting in a negative biological outcome (loss of activity). nih.gov These direct correlations between structure, molecular interactions, and biological effects are essential for the rational design of more effective therapeutic agents based on the Hydroxyquinoline analog 3 scaffold.

Preclinical in Vitro Research Investigations of Hydroxyquinoline Analog 3

Cell-Based Assays for Mechanistic Pathway Elucidation

Cell-based assays are fundamental in determining how a compound affects cellular processes, providing critical insights into its mechanism of action. reactionbiology.com For Hydroxyquinoline analog 3 (YUM70), these assays have been pivotal in mapping its effects on key signaling pathways involved in cancer cell survival and death.

Investigations using a panel of pancreatic cancer cell lines have demonstrated that Hydroxyquinoline analog 3 (YUM70) is a potent inducer of endoplasmic reticulum (ER) stress-mediated apoptosis. nih.govnih.gov The ER is a critical organelle for protein synthesis and folding, and its dysfunction leads to a state known as ER stress. mdpi.com While cancer cells can exploit the unfolded protein response (UPR) to survive ER stress, excessive or prolonged stress triggers apoptosis, a form of programmed cell death. nih.govnih.govmdpi.com

Treatment with YUM70 was found to upregulate key markers of the ER stress pathway. nih.gov In pancreatic cancer cells, this led to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and increased levels of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), a key transcription factor in ER stress-mediated apoptosis. nih.gov The activation of this pathway ultimately results in the induction of apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, and an increase in caspase-3/7 activity. nih.gov The process of ER stress-induced apoptosis can be dependent on the activation of caspase-3. nih.gov

The table below summarizes the effect of YUM70 on key protein markers in pancreatic cancer cell lines.

| Cell Line | Target Protein | Observed Effect | Pathway Implication |

| Pancreatic Cancer Cells | p-eIF2α | Increased Phosphorylation | ER Stress Activation |

| Pancreatic Cancer Cells | ATF4 | Increased Protein Levels | ER Stress Activation |

| Pancreatic Cancer Cells | CHOP | Increased Protein Levels | ER Stress Activation |

| Pancreatic Cancer Cells | Cleaved Caspase-3 | Increased Levels | Apoptosis Induction |

| Pancreatic Cancer Cells | Cleaved PARP | Increased Levels | Apoptosis Induction |

This table is a representation of findings reported in the literature. nih.gov

To confirm that the observed cellular effects were a direct result of the compound's interaction with its intended target, functional assays were employed. A primary target of Hydroxyquinoline analog 3 (YUM70) was identified as the 78-kDa glucose-regulated protein (GRP78), a master regulator of the UPR that is often overexpressed in cancer cells. nih.govnih.govmdpi.com

A thermal shift assay using purified full-length GRP78 protein demonstrated that YUM70 directly binds to GRP78, causing a dose-dependent positive shift in its melting temperature, which indicates stabilization of the protein upon binding. nih.gov This direct engagement was further supported by molecular docking studies, which suggested that YUM70 likely binds to the substrate-binding site of GRP78. nih.gov In contrast, an inactive analog of YUM70 did not produce any significant temperature shift, confirming the specificity of the interaction. nih.gov

A crucial aspect of preclinical evaluation is determining a compound's selectivity for cancer cells over normal, healthy cells. While detailed in vitro studies comparing YUM70's cytotoxicity in a wide range of normal versus cancer cell lines are part of broader research, initial findings strongly suggest a favorable selectivity profile. nih.govnih.gov The compound effectively inhibited the growth of pancreatic cancer cells in vitro. nih.govnih.gov Furthermore, in vivo studies in xenograft models showed that YUM70 could inhibit tumor growth without causing detectable toxicity to normal tissues, which implies a degree of selectivity at the cellular level. nih.govnih.gov This selectivity is a key attribute for a potential therapeutic agent, aiming to maximize efficacy against cancer cells while minimizing harm to the patient.

Enzymatic Activity Profiling in Recombinant Protein Systems

To understand the functional consequence of YUM70 binding to GRP78, its effect on the protein's enzymatic activity was profiled. GRP78 possesses ATPase activity that is crucial for its chaperone function. YUM70 was shown to inactivate the function of GRP78, and docking studies suggested differences in ATPase inhibitory activities between active and inactive analogs could be explained by interactions at the substrate-binding site. nih.gov

Selectivity was also assessed by testing YUM70 against other ER proteins. For instance, YUM70 did not inhibit the reductase activity of Protein Disulfide Isomerase (PDI) at a concentration of 40 μM. nih.gov This is in contrast to a non-selective analog, which demonstrated 94% inhibition of PDI activity, highlighting the specific inhibitory profile of YUM70. nih.gov

Biophysical Assessment of Molecular Interactions with Purified Biomolecules (e.g., Proteins, DNA)

Biophysical techniques provide quantitative data on the direct interaction between a compound and its biological targets. reactionbiology.com As mentioned, the thermal shift assay was a key biophysical method used to confirm the direct binding of YUM70 to purified GRP78 protein. nih.gov

Advanced Cellular Imaging Techniques for Subcellular Localization and Dynamic Interactions

To visualize the compound's location within the cell and confirm its interaction with the target in a cellular context, advanced imaging techniques were utilized. A YUM70 analog was conjugated with BODIPY, a fluorescent dye, to track its subcellular localization. nih.gov

Confocal microscopy of pancreatic cancer cells treated with the BODIPY-conjugated YUM70 analog revealed co-localization of the compound with GRP78 within the endoplasmic reticulum. nih.gov This imaging evidence provides strong validation for the biophysical and biochemical data, confirming that Hydroxyquinoline analog 3 not only binds to GRP78 in a purified system but also successfully reaches its target within the specific subcellular compartment where GRP78 resides and functions. nih.gov

Preclinical in Vivo Mechanistic Research of Hydroxyquinoline Analog 3 Non Human Models

Target Engagement and Occupancy Studies in Animal Models

Preclinical research has identified the 78-kDa glucose-regulated protein (GRP78), also known as BiP/HSPA5, as a primary molecular target of Hydroxyquinoline analog 3. GRP78 is a key chaperone protein in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR), a critical pathway for cell survival under stress conditions.

In vivo studies have provided evidence of direct target engagement. To visualize the interaction within a biological system, a fluorescently labeled version of Hydroxyquinoline analog 3 was synthesized. Studies using this tagged analog demonstrated co-localization with GRP78 within the endoplasmic reticulum of cancer cells, confirming that the compound reaches and interacts with its target in a cellular context nih.govnih.govauhs.edu.

Furthermore, thermal shift assays have been employed to confirm the direct binding of Hydroxyquinoline analog 3 to purified GRP78 protein. This technique measures the change in the thermal stability of a protein upon ligand binding. The observed thermal shift provides strong evidence of a direct physical interaction between the compound and its target protein, leading to the inactivation of GRP78's function nih.govnih.gov. While specific in vivo target occupancy studies quantifying the percentage of GRP78 bound by the analog in animal models are not extensively detailed in the available literature, the downstream effects observed in these models strongly suggest that sufficient target engagement occurs to initiate a biological response.

Pathway Modulation Analysis in Organismal Systems

The engagement of GRP78 by Hydroxyquinoline analog 3 leads to the induction of ER stress and the modulation of the UPR pathway. In vivo analyses of tumors from xenograft models have corroborated findings from in vitro studies, demonstrating a clear impact on this signaling cascade.

Western blot analysis of tumor lysates from animal models treated with Hydroxyquinoline analog 3 revealed significant alterations in the expression levels of key proteins within the UPR pathway. This includes the upregulation of proteins that signal prolonged and irrecoverable ER stress, ultimately leading to apoptosis.

Key modulated proteins and pathways observed in in vivo models are summarized below:

| Pathway Component | Modulation by Hydroxyquinoline Analog 3 | Functional Consequence |

| GRP78 | Inhibition of activity | Induction of the Unfolded Protein Response (UPR) |

| p-eIF2α | Increased phosphorylation | Attenuation of global protein synthesis |

| ATF4 | Increased expression | Upregulation of pro-apoptotic genes |

| CHOP (DDIT3) | Increased expression | Key mediator of ER stress-induced apoptosis |

| c-MYC | Decreased expression | Suppression of a critical oncoprotein |

| 4E-BP1 | Upregulation | Inhibition of translation initiation |

| Cleaved PARP | Increased levels | Marker of apoptotic activity |

These findings indicate that Hydroxyquinoline analog 3 shifts the balance of the UPR from a pro-survival to a pro-apoptotic response within the tumor microenvironment. The downregulation of the oncoprotein c-MYC at a post-transcriptional level has been identified as a significant consequence of GRP78 inhibition by this analog elsevierpure.com. This is mediated, at least in part, by the upregulation of the translational repressor 4E-BP1 elsevierpure.com.

Mechanistic Insights from Specific Biological Models (e.g., Xenograft models to study pathway alterations, not therapeutic efficacy)

Pancreatic cancer xenograft models have been instrumental in elucidating the in vivo mechanisms of action of Hydroxyquinoline analog 3. In these models, human pancreatic cancer cells are subcutaneously implanted into immunocompromised mice, allowing for the study of the compound's effects on a human tumor growing in a living organism.

While these studies have demonstrated a reduction in tumor growth, the primary mechanistic insight gained is the confirmation of pathway modulation within the tumor tissue itself. Analysis of excised tumors from mice treated with Hydroxyquinoline analog 3 has provided direct evidence of the biochemical changes induced by the compound.

For instance, Western blot analysis of tumor samples from a MIA PaCa-2 pancreatic cancer xenograft model showed a significant reduction in the expression of c-MYC protein in the tumors of treated mice compared to the control group elsevierpure.com. This in vivo finding is crucial as it confirms that the mechanistic effects observed in cell culture studies translate to a more complex biological system.

Furthermore, these xenograft models have shown that treatment with Hydroxyquinoline analog 3 leads to an increase in markers of apoptosis, such as cleaved PARP, within the tumor tissue elsevierpure.com. This provides a mechanistic link between the target engagement (GRP78 inhibition), pathway modulation (UPR induction), and the ultimate cellular outcome (apoptosis) in an in vivo setting. The disintegration of 3D spheroid cultures of cancer cells treated with the analog further supports its ability to disrupt tumor integrity through these mechanisms elsevierpure.com.

Computational and Theoretical Investigations of Hydroxyquinoline Analog 3

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug design for forecasting the binding affinity and interaction mode of a ligand with its target protein. nih.gov

In studies involving quinoline (B57606) derivatives, molecular docking has been employed to investigate their binding to various protein targets. For instance, docking studies on novel mixed-ligand salen/8-hydroxyquinoline (B1678124) metal complexes were performed to understand their binding with breast cancer oxidoreductase (PDB ID: 3HB5). nih.gov Similarly, the interactions of thiopyrano[2,3-b]quinoline derivatives have been analyzed against the CB1a protein (PDB ID: 2IGR). nih.gov

The process typically involves preparing the 3D structures of the ligand (the hydroxyquinoline analog) and the protein receptor. Software such as AutoDock Vina and Discovery Studio are commonly used for these simulations. nih.govresearchgate.net The ligand's structure is optimized, often using a force field like Merck Molecular Force Field (MMFF94), and charges are assigned. researchgate.net The docking simulation then produces multiple possible binding poses, which are ranked based on a scoring function, often expressed as binding energy (ΔG) in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.netfortunejournals.com

Analysis of the resulting ligand-protein complexes reveals key molecular interactions. These interactions are critical for molecular recognition and binding stability. nih.gov Common interactions observed for hydroxyquinoline analogs include:

Hydrogen Bonds: Formed between the ligand and amino acid residues in the protein's active site.

π-π Stacking: Aromatic rings in the quinoline structure interact with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). mdpi.com

Hydrophobic Interactions: Nonpolar parts of the ligand interact with hydrophobic pockets of the protein.

Alkyl and π-Alkyl Interactions: Involving aliphatic parts of the ligand and the protein. nih.gov

For example, in a study of thiopyrano[2,3-b]quinoline derivatives, interactions were identified with amino acids such as ILE-8, LYS-7, TRP-12, and PHE-15. nih.gov The validation of a docking protocol is a critical step, often confirmed by redocking a known ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is less than 2.0 Å. researchgate.net

| Compound/Analog | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Ligand 6a | Penicillin-binding protein (2EX6) | -8.77 | Not Specified | Not Specified |

| Ligand 6b | Penicillin-binding protein (3HUN) | -9.67 | Not Specified | Not Specified |

| Thiopyrano[2,3-b]quinoline Analog | CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12, PHE-15 | Hydrogen bonds, Hydrophobic |

| Designed Ligand 3 | Serine/Threonine Kinase (6I2Y) | Not Specified | Phe176, Ala B117, Lys B159 | π-stacked, π-alkyl, alkyl |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. mdpi.comnih.gov MD simulations are used to analyze the physical movements of atoms and molecules, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. mdpi.com

The process begins with the docked protein-ligand complex, which is placed in a simulated environment, typically a periodic water box with ions to mimic physiological conditions. mdpi.com Software packages like GROMACS and NAMD are used to run the simulations for a specific duration, often ranging from nanoseconds to microseconds. mdpi.comjmahs.com

Several parameters are analyzed to interpret the results of an MD simulation:

Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD value, typically fluctuating around 2-3 Å, suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, indicating their flexibility. Higher RMSF values correspond to more flexible regions of the protein, while lower values in the binding site suggest that the ligand binding has stabilized that region. mdpi.com

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation. Consistent hydrogen bonding indicates a stable interaction. jmahs.com

For example, MD simulations of quinoline-3-carboxamide (B1254982) derivatives bound to ATM kinase showed that the protein-ligand complexes were stable, with minimal secondary structure variations during a 100 ns simulation. mdpi.com In another study, simulations revealed that while some protein-ligand complexes remained stable with RMSD values around 2 Å, others were more flexible, indicating less stable binding. mdpi.com These simulations are crucial for confirming that the interactions predicted by docking are maintained over time and for understanding any conformational changes induced by ligand binding. dntb.gov.ua

| System | Software | Force Field | Simulation Time | Key Observation |

|---|---|---|---|---|

| Quinoline-3-carboxamide (6f) - ATM Kinase | NAMD | CHARMM36 | 100 ns | The protein's secondary structure remained stable throughout the simulation. |

| VP39 Protein - Compound 1 | Desmond-Maestro | Not Specified | Not Specified | Stable conformation with protein RMSD around 2.0 Å. |

| VP39 Protein - Compound 2 | Desmond-Maestro | Not Specified | Not Specified | Stable conformation with protein RMSD around 2.2 Å. |

| VP39 Protein - Compound 3 | Desmond-Maestro | Not Specified | Not Specified | Slightly flexible with protein RMSD around 2.6 Å. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. slideshare.netwikipedia.org The fundamental principle is that the structural features of a molecule determine its activity. fiveable.me QSAR models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A set of molecules with known biological activities (e.g., IC₅₀ values) is collected. This set is typically divided into a training set (to build the model) and a test set (to validate it). mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. fiveable.me

Model Validation: The model's predictive power is rigorously tested. Internal validation is often performed using cross-validation (leave-one-out), yielding a q² value. External validation is performed using the test set, yielding an r²_ext value. A robust and predictive model typically has high values for these statistical parameters. nih.gov

A common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA models correlate the biological activity of compounds with their 3D steric and electrostatic fields. The results are often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a red contour near a specific position might indicate that a bulky, positively charged group would enhance activity. nih.gov In a study on quinoline derivatives, a CoMFA model suggested that steric and electrostatic fields contributed almost equally (51.5% and 48.5%, respectively) to the binding affinity. nih.gov

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | Not Specified | Measures the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | Not Specified | Measures the correlation between predicted and observed activities for the training set. |

| r²_ext (External validation) | 0.875 | Measures the predictive ability of the model on an external test set. |

| Steric Contribution | 51.5% | The percentage contribution of steric fields to the model. |

| Electrostatic Contribution | 48.5% | The percentage contribution of electrostatic fields to the model. |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Electronic Structure Analysis)

Quantum chemical calculations provide detailed information about the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. nih.govdergipark.org.tr These calculations are valuable for understanding the intrinsic properties of hydroxyquinoline analogs.

DFT calculations, often performed with software like Gaussian, can determine the lowest energy (most stable) geometry of a molecule. nih.govnih.gov A specific level of theory and basis set, such as B3LYP/6-311++g(d,p), is chosen for these calculations. nih.govnih.gov From the optimized geometry, various quantum chemical parameters can be derived:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's electronic properties. The energy gap between HOMO and LUMO (ΔE) relates to the molecule's chemical reactivity and stability. nih.gov

Electron Density Distribution: Analysis of the electron density can reveal how charge is distributed across the molecule, identifying electron-rich and electron-poor regions that are important for intermolecular interactions. rsc.org

Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (IR) and NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Adsorption Energies: For applications like corrosion inhibition, DFT can calculate the energy of adsorption of a hydroxyquinoline analog onto a metal surface, providing insight into the strength and nature of the binding. For 8-hydroxyquinoline on an aluminum surface, DFT calculations showed both physisorbed and chemisorbed states. rsc.org

These calculations provide a fundamental understanding of the electronic characteristics that govern the behavior of Hydroxyquinoline analog 3, complementing the insights from docking and MD simulations. nih.gov

| Parameter | Method/Basis Set | Finding/Application |

|---|---|---|

| Optimized Geometry | DFT/B3LYP/6-311++g(d,p) | Determines the most stable 3D structure of the molecule. |

| IR Frequency | DFT/B3LYP/6-311++g(d,p) | Confirms that the optimized geometry is a true energy minimum. |

| Adsorption Energy | Dispersion-corrected DFT | Calculated between -0.86 eV and -1.11 eV for 8-HQ on Al(111), indicating stable adsorption. |

| Electronic Dipole Moment | DFT/B3LYP/6-311++g(d,p) | Characterizes the polarity and charge distribution of the molecule. |

In Silico Prediction of Biological Interactions and Binding Affinities

The ultimate goal of these computational investigations is the in silico prediction of biological interactions and binding affinities, which can significantly accelerate the drug discovery process. preprints.org This involves integrating data from various computational methods to build a comprehensive profile of a potential drug candidate before it is synthesized. researchgate.net